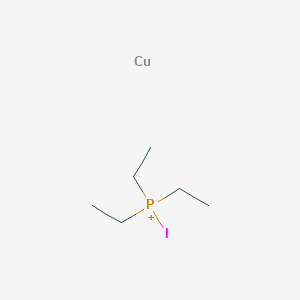

Copper;triethyl(iodo)phosphanium

Description

General Significance of Copper Coordination Complexes in Contemporary Chemistry

Copper coordination complexes are a cornerstone of modern chemistry, valued for their diverse applications and favorable characteristics. ijrrjournal.comresearchgate.net As an earth-abundant and low-toxicity metal, copper presents a sustainable alternative to rarer and more toxic elements like platinum, iridium, and ruthenium. ijrrjournal.com The chemistry of copper is marked by its accessible oxidation states, primarily the +1 (cuprous) and +2 (cupric) states, which allows for a rich redox chemistry. ijrrjournal.com The coordination number and geometry of copper complexes are dependent on this oxidation state; Cu(I) ions, with their d¹⁰ electron configuration, commonly form two-, three-, or four-coordinate complexes with linear, trigonal, or tetrahedral geometries, respectively. ijrrjournal.com

These fundamental properties make copper complexes vital in numerous fields. They are investigated for their roles in solar energy conversion, where they can act as light sensitizers and redox mediators. ijrrjournal.com In catalysis, they are effective in a wide range of organic transformations. thieme-connect.desmolecule.com Furthermore, copper complexes often exhibit interesting magnetic and photophysical properties, making them subjects of study in materials science. researchgate.netthieme-connect.de The specific characteristics of a copper complex, including its reactivity and physical properties, are heavily influenced by the nature of the ligands coordinated to the metal center. smolecule.com

Overview of Phosphine (B1218219) and Phosphonium (B103445) Ligands in Transition Metal Chemistry

Phosphine ligands, with the general formula PR₃ (where R is an alkyl or aryl group), are among the most important and versatile ligands in transition metal chemistry. rsc.orgmdpi.com Their significance stems from their unique electronic and steric properties, which can be precisely tuned by modifying the R groups. rsc.orgpolyu.edu.hkchemicalbook.com Phosphines are excellent σ-donors, donating their lone pair of electrons to the metal center, which helps to stabilize metals in low oxidation states. researchgate.net They also act as π-acceptors by accepting electron density from the metal into their P-C σ* anti-bonding orbitals. pjsir.org

This tunability allows for the rational design of catalysts for specific applications. mdpi.com Electron-rich phosphines can enhance the rate of oxidative addition, while sterically bulky phosphines can promote reductive elimination, two key steps in many catalytic cycles. researchgate.net Consequently, phosphine-metal complexes are indispensable in homogeneous catalysis, facilitating crucial reactions such as cross-couplings (e.g., Suzuki-Miyaura and Heck reactions), hydrogenations, and hydroformylations. rsc.orgmdpi.comresearchgate.net

Distinct from the neutral phosphine ligands are phosphonium species. These are positively charged ions, such as the tetracoordinate phosphonium cation [R₄P]⁺ or the halophosphonium cation [R₃PX]⁺. While phosphine ligands coordinate directly to metal centers as neutral Lewis bases, phosphonium ions typically function as counter-ions in ionic complexes or can serve as precursors to other ligand types. researchgate.net

Historical Context and Evolution of Copper-Phosphine/Phosphonium Halide Complexes

The study of transition metal phosphine complexes gained significant momentum in the mid-20th century. rsc.org An early milestone was the use of triphenylphosphine (B44618) in nickel-catalyzed "Reppe" chemistry in the 1940s. pjsir.org This success spurred widespread investigation into complexes of various metals with phosphine ligands.

In the realm of copper chemistry, the reactions of copper(I) halides with tertiary phosphines have been a subject of extensive study, leading to the discovery of a rich structural landscape. These reactions produce a variety of complexes whose structures are highly dependent on the stoichiometry of the reactants and the steric and electronic nature of the phosphine ligand. Early work identified simple monomeric and dimeric structures. However, a particularly significant discovery was the formation of stable tetrameric clusters with a "cubane-like" core. researchgate.netmdpi.com These clusters, with the general formula [CuX(PR₃)]₄ (where X = Cl, Br, I), feature a distorted cube of alternating copper and halide atoms, with a phosphine ligand coordinated to each copper atom. The stability and unique photophysical properties of these cubane (B1203433) clusters have made them a major focus of research in copper-phosphine chemistry. researchgate.netmdpi.com Over time, investigations have expanded to include a vast array of monodentate and bidentate phosphine ligands, including chiral phosphines, to further tune the properties of the resulting copper halide complexes for applications in catalysis and materials science. polyu.edu.hk

Defining the Research Scope: Copper Complexes Featuring Triethyl(iodo)phosphanium Components

The chemical system described by "Copper;triethyl(iodo)phosphanium" comprises the three components: copper, iodide, and the triethylphosphine (B1216732) (PEt₃) ligand. While the "phosphanium" nomenclature might suggest the presence of a discrete triethyl(iodo)phosphonium cation, [Et₃PI]⁺, paired with a copper-iodide anion, the established literature for this system points overwhelmingly toward the formation of stable, neutral coordination complexes.

The reaction between copper(I) iodide and triethylphosphine is known to produce well-characterized, multinuclear clusters. The most prominent and structurally characterized of these is the tetrameric cubane cluster, [CuI(PEt₃)]₄ . This compound features a {Cu₄I₄} core, with each pseudo-tetrahedral copper atom being coordinated to three bridging iodide ions and one terminal triethylphosphine ligand. mdpi.com This structure is a specific example of the general [CuX(PR₃)]₄ cubane clusters that are a hallmark of copper-phosphine-halide chemistry.

Therefore, this article focuses on the chemistry of this tetrameric cubane cluster and related species formed from the combination of copper(I) iodide and triethylphosphine, as this represents the most scientifically accurate and well-documented interpretation of the "Copper;triethyl(iodo)phosphanium" system.

Research Findings and Structural Data

The combination of copper(I) iodide with phosphine ligands gives rise to several structural motifs, dictated by the size and nature of the phosphine.

Common Structural Types of Copper(I)-Iodide-Phosphine Complexes

| Structural Type | General Formula | Description | Representative Examples |

| Dimer | [Cu₂(μ-I)₂(PR₃)₄] | Two copper atoms bridged by two iodide ions, forming a planar Cu₂I₂ rhomboid core. Each copper is typically coordinated to two terminal phosphine ligands. | [Cu(μ-I)(CH₂NHCOC₂H₄PPh₂)₂]₂ polyu.edu.hk |

| Cubane Tetramer | [CuI(PR₃)]₄ | A tetranuclear cluster with a {Cu₄I₄} core arranged in a distorted cubane-like geometry. Each copper atom is coordinated to one phosphine ligand. mdpi.com | [Cu(μ₃-I)(PPh₃)]₄ researchgate.netmdpi.com |

| Trimer | [Cu₃I₃(L)₂] | A discrete trinuclear copper(I) complex. | [Cu₃I₃(2-[2-(diphenylphosphino)ethyl]pyridine)₂] rsc.org |

| Polymer | [Cu₂I₂(L)]n | A polymeric chain of repeating copper-iodide units linked by bridging ligands. | [Cu₂I₂(2,6-bis((di-tert-butylphosphino)methyl)pyridine)]n rsc.org |

This table is generated based on data from structural studies of various copper-iodide-phosphine complexes. researchgate.netrsc.orgmdpi.compolyu.edu.hk

The tetrameric cubane clusters are of particular interest due to their thermal stability and notable photoluminescent properties. researchgate.netmdpi.com In the solid state, these complexes often display intense and long-lived photoluminescence, with emission colors that can be tuned by modifying the phosphine ligand. researchgate.netmdpi.com This emission is generally attributed to a mixture of metal-to-ligand charge transfer (MLCT), halide-to-ligand charge transfer (XLCT), and cluster-centered (CC) excited states. rsc.orgmdpi.com

Structural Data for a Representative Cubane Cluster: [Cu(μ₃-I)(PPh₃)]₄

While specific crystallographic data for the triethylphosphine analogue [CuI(PEt₃)]₄ is less commonly published than for the triphenylphosphine analogue, the general structural features are expected to be very similar.

| Parameter | Description | Typical Value Range |

| Cu-I Bond Length | Distance between copper and bridging iodide atoms within the cubane core. | 2.65 - 2.75 Å |

| Cu-P Bond Length | Distance between copper and the coordinated phosphorus atom of the phosphine ligand. | 2.20 - 2.25 Å |

| Cu···Cu Distance | Non-bonding distance between copper atoms across the cubane faces. | 2.90 - 3.20 Å |

| I···I Distance | Non-bonding distance between iodide atoms across the cubane faces. | 4.20 - 4.50 Å |

| P-Cu-I Bond Angle | Angle involving the terminal phosphine, copper, and a bridging iodide. | ~105° - 115° |

| Cu-I-Cu Bond Angle | Angle within the cubane core involving a bridging iodide. | ~65° - 70° |

This table presents typical data ranges compiled from crystallographic studies of [CuI(PR₃)]₄ type complexes. mdpi.com

The synthesis of these cubane clusters is often straightforward, typically involving the direct reaction of copper(I) iodide with the corresponding phosphine ligand in a suitable solvent. mdpi.com The inherent stability of the {Cu₄I₄} core often drives the self-assembly of the tetrameric structure.

Properties

CAS No. |

56667-47-1 |

|---|---|

Molecular Formula |

C6H15CuIP+ |

Molecular Weight |

308.61 g/mol |

IUPAC Name |

copper;triethyl(iodo)phosphanium |

InChI |

InChI=1S/C6H15IP.Cu/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q+1; |

InChI Key |

WNXCPZZKMLFPMG-UHFFFAOYSA-N |

Canonical SMILES |

CC[P+](CC)(CC)I.[Cu] |

Origin of Product |

United States |

Synthetic Methodologies for Copper Complexes Containing Triethyl Iodo Phosphanium Moieties

Direct Complexation Approaches

Direct complexation represents the most straightforward strategy for the synthesis of copper-phosphine-iodide complexes. This typically involves combining a copper(I) source, usually a halide, with the phosphine (B1218219) ligand.

Reaction of Copper Halides with Triethylphosphonium Precursors or Related Phosphines in the Presence of Iodide Sources

The most common method for synthesizing copper(I)-phosphine-iodide complexes is the direct reaction of copper(I) iodide (CuI) with a tertiary phosphine, such as triethylphosphine (B1216732) (PEt3). The stoichiometry of the reactants is a critical factor that dictates the nuclearity and structure of the product. These reactions can yield a variety of structures, including monomeric, dimeric, and tetrameric "cubane" clusters. mdpi.comresearchgate.netrsc.org

For instance, reacting CuI with one equivalent of a phosphine ligand often leads to the formation of a tetrameric cubane-like cluster with the general formula [CuI(PR3)]4. mdpi.com These reactions are typically carried out in an inert solvent like toluene (B28343) and may require heating to facilitate the complexation. mdpi.com The resulting complexes are often air-stable solids that can be purified by filtration and washing. mdpi.com

The equilibrium in solution between different species, such as [CuX(PR3)], [CuX(PR3)2], [CuX(PR3)3], and [Cu2X2(PR3)3], where X is a halide, has been studied, highlighting the dynamic nature of these systems. acs.org The solvent also plays a crucial role in determining the final product.

Mechano-Chemical Synthetic Pathways for Copper-Phosphine-Iodide Systems

Mechanochemistry, which involves solid-state reactions induced by mechanical force (e.g., grinding or ball-milling), has emerged as a powerful and often more sustainable alternative to traditional solution-based synthesis. researchgate.netdntb.gov.ua This solvent-free approach can lead to the formation of products that are inaccessible through solution methods. researchgate.netdntb.gov.ua

Solid-state reactions of CuI with phosphines, such as triphenylphosphine (B44618) (a related aryl phosphine), have been shown to yield various coordination complexes. rsc.org Techniques like kneading or vapor digestion can influence the outcome of the reaction, often favoring products with a high ligand-to-metal ratio. rsc.org Mechanochemical methods have been successfully employed to explore the structural landscape of copper iodide derivatives with different phosphine ligands, confirming it as a valid route to new structures. researchgate.netdntb.gov.ua This approach is particularly useful for systematically studying the effect of stoichiometry on the resulting complex. dntb.gov.ua

In Situ Formation and Coordination Strategies

In many cases, the desired copper(I)-phosphine complex is not formed from a direct reaction with a Cu(I) salt but rather through processes that generate the Cu(I) center and/or the specific ligand arrangement in the reaction mixture.

Redox Reactions Involving Triethylphosphine and Copper(II) Salts Leading to Copper(I)-Phosphonium Species

Tertiary phosphines, including triethylphosphine, are capable of reducing copper(II) salts to copper(I). mdpi.comchemicalpapers.com This redox reaction provides a convenient route to in situ generate Cu(I) species that can then coordinate with excess phosphine present in the reaction mixture. The reaction of copper(II) chloride with triphenylphosphine, for example, is known to produce a mixture of Cu(I) complexes, including [CuCl(TPP)], [CuCl(TPP)2], and [CuCl(TPP)3]. chemicalpapers.com Simultaneously, the phosphine is oxidized, often to a phosphine oxide in the presence of trace water. mdpi.comchemicalpapers.com

Studies on the copper(II) chloride-triethylphosphine system have also been conducted, investigating the complex coordination and oxidation-reduction equilibria. acs.orgacs.orgoregonstate.edu These reactions can be complex, potentially leading to a variety of both Cu(I) and Cu(II) species in solution. mdpi.com The formation of phosphonium (B103445) species, such as triethylchlorophosphonium chloride, has also been reported in these systems. acs.org

Ligand Exchange and Anion Metathesis for Incorporating Iodide and Phosphonium Units

Ligand exchange and anion metathesis are versatile strategies for modifying existing copper complexes to incorporate the desired iodide and phosphonium components.

Ligand Exchange: A pre-formed copper(I) complex with a labile ligand can undergo exchange with a phosphine. For example, complexes like [Cu(CH3CN)4]PF6 are common starting materials, where the acetonitrile (B52724) ligands are readily displaced by stronger donor ligands like phosphines. researchgate.net Similarly, a copper(I) complex with a different phosphine could potentially exchange it for triethylphosphine, depending on the relative binding affinities. Vapor diffusion techniques have also been used to achieve ligand exchange in the solid state, leading to changes in the material's properties, such as its luminescence. diva-portal.org

Anion Metathesis: If a copper(I)-phosphine complex is synthesized with a different halide (e.g., chloride or bromide) or another counter-anion, the iodide can be introduced through an anion metathesis reaction. This typically involves reacting the complex with a salt containing iodide, such as sodium iodide or potassium iodide, in a suitable solvent. This can drive the equilibrium towards the formation of the more stable or less soluble copper iodide phosphine complex. nih.gov

Advanced Synthetic Techniques

Beyond the fundamental methods, more advanced techniques are being explored to synthesize copper-phosphine-iodide complexes with specific structures and properties. These methods often provide better control over the reaction conditions and can lead to novel materials.

One area of focus is the synthesis of specific cluster geometries, such as the cubane-like [Cu4I4] core. mdpi.com The synthesis of these tetranuclear clusters can be achieved by the direct reaction of CuI with a stoichiometric amount of the phosphine ligand in a suitable solvent under controlled atmospheric conditions. mdpi.com The reaction conditions, including temperature and reaction time, are optimized to favor the formation of the desired cluster. mdpi.com Characterization of these clusters often requires advanced techniques like single-crystal X-ray diffraction to fully elucidate their three-dimensional structure. mdpi.com

The table below summarizes representative synthetic approaches for copper-phosphine-iodide complexes.

| Synthetic Method | Starting Materials | Typical Product(s) | Key Conditions | Reference(s) |

| Direct Complexation | CuI, Phosphine (e.g., PPh3) | [CuI(PR3)]4, [Cu2I2(PR3)3] | Toluene, 110 °C, 24h | mdpi.com |

| Mechanochemistry | CuI, Phosphine (e.g., PN) | [CuI(PN)0.5]∞, CuI(PN)2 | Solid-state grinding/milling | researchgate.netdntb.gov.ua |

| Redox Reaction | CuCl2, Phosphine (e.g., PPh3) | [CuCl(PPh3)n] (n=1-3), CuCl2(TPPO)2 | Acetone, room temperature | chemicalpapers.com |

| Ligand Exchange | [Cu(CH3CN)4]PF6, Phosphine, Diimine | [Cu(P)(N^N)]+ | Acetonitrile, room temperature | researchgate.net |

| Anion Metathesis | [CuCl(diimine)(phosphine)] | [CuI(diimine)(phosphine)] | Reaction with iodide salt | nih.gov |

Information Unavilable for "Copper;triethyl(iodo)phosphanium"

Extensive research has been conducted to gather information on the chemical compound “Copper;triethyl(iodo)phosphanium” to generate a detailed scientific article as requested. However, searches across multiple scientific databases and chemical literature have not yielded any specific data for a compound with this name or structure.

The provided name, “Copper;triethyl(iodo)phosphanium,” is ambiguous and does not correspond to a clearly identifiable, documented chemical species in the existing literature. The term "phosphanium" suggests a positively charged phosphonium cation. One possible interpretation is a salt-like compound consisting of a copper-containing anion and a "triethyl(iodo)phosphonium" cation, denoted as [P(C₂H₅)₃I]⁺. However, no synthesis or characterization of such a specific copper complex is described in the available scientific resources.

General synthetic methods for related classes of compounds were investigated to explore potential synthetic routes. These included:

Phosphonium Salt Synthesis: The standard method for preparing phosphonium salts involves the quaternization of a tertiary phosphine with an alkyl halide. For instance, triethylphosphine could react with an iodoalkane to form a tetraalkylphosphonium iodide. However, the synthesis of a "triethyl(iodo)phosphonium" salt, where iodine is directly bonded to the phosphorus in the cation, is not a standard or commonly reported reaction.

Hydrophosphination: This method is a powerful tool for forming phosphorus-carbon bonds, which are fundamental to creating the alkyl groups on a phosphonium salt. While hydrophosphination is used to synthesize phosphine precursors, its direct application to form the specific "triethyl(iodo)phosphanium" ligand is not documented.

One-Pot Template Reactions: One-pot syntheses are often employed for the efficient construction of complex coordination compounds. Copper has been utilized as a catalyst and a central metal in various one-pot reactions involving phosphine and phosphonium salt derivatives. These reactions are highly specific to the desired product, and no such procedure has been reported for the target compound.

Table of Mentioned Compounds

Structural Characterization and Coordination Architectures of Copper Complexes with Triethyl Iodo Phosphanium Components

Crystallographic Analysis

Crystallographic techniques, particularly single-crystal X-ray diffraction, are the most definitive methods for determining the precise three-dimensional atomic arrangement of these complexes.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination

Although a detailed SCXRD study specifically for a simple monomeric or discrete "Copper;triethyl(iodo)phosphanium" complex is not widely reported in publicly accessible literature, the structural motifs are well-established through studies of analogous copper(I) iodide phosphine (B1218219) complexes, most notably the tetrameric cubane-like cluster, [CuI(PR₃)]₄. researchgate.net It is highly probable that the triethylphosphine (B1216732) derivative, [CuI(P(C₂H₅)₃)]₄, adopts this common and stable cubane (B1203433) structure.

Analysis of Coordination Geometries Around Copper Centers (e.g., Tetrahedral, Distorted Geometries)

In copper(I) iodide phosphine complexes, the Cu(I) center, with its d¹⁰ electron configuration, typically favors a four-coordinate, tetrahedral geometry. researchgate.netrasayanjournal.co.in In the common tetrameric cubane structure, [CuI(PR₃)]₄, each copper atom is coordinated to one phosphorus atom from the triethylphosphine ligand and three bridging iodide ions (µ₃-I), resulting in a distorted tetrahedral CuPI₃ coordination environment. researchgate.net The deviation from ideal tetrahedral geometry (109.5°) is a consequence of the steric and electronic constraints imposed by the bridging iodide ligands and the bulky phosphine ligands within the cubane framework. researchgate.net This distortion is a common feature in such multinuclear copper complexes.

The degree of distortion can be quantified using geometric parameters like the tau (τ₄) value, which helps to describe the geometry on a continuous scale between perfectly tetrahedral (τ₄ = 1) and square planar (τ₄ = 0). For most [CuI(PR₃)]₄ complexes, the geometry is significantly closer to tetrahedral.

Identification of Molecular and Supramolecular Assemblies (e.g., Mononuclear, Dinuclear, Polynuclear, Cubane-like, Ladder-type, Stairstep Structures)

Copper(I) iodide and phosphine ligands are well-known to self-assemble into a variety of fascinating molecular and supramolecular architectures. The specific structure is often influenced by the stoichiometry of the reactants, the steric and electronic properties of the phosphine ligand, and the crystallization conditions.

Mononuclear and Dinuclear Complexes : While less common for simple trialkylphosphines and a 1:1 CuI:PR₃ ratio, mononuclear [CuI(PR₃)₃] or dinuclear, iodide-bridged [Cu₂(µ-I)₂(PR₃)₄] structures can be formed, particularly with an excess of the phosphine ligand or with specific bidentate phosphines. researchgate.net

Polynuclear Assemblies : The most prevalent structures for 1:1 adducts of CuI and monodentate phosphines like triethylphosphine are polynuclear clusters.

Cubane-like Structures : The tetrameric cubane-like cluster, [CuI(PR₃)]₄, is the most frequently observed and most stable arrangement. This structure consists of a Cu₄I₄ core arranged as two interpenetrating tetrahedra of copper and iodine atoms. researchgate.net Each copper atom is located on a vertex of the Cu₄ tetrahedron and is capped on one face of the I₄ tetrahedron.

Ladder-type and Stairstep Structures : Depending on the ligand, other polymeric structures such as "stairstep" or "ladder" polymers can also form. These consist of repeating Cu₂I₂ rhomboid units that extend in one dimension.

The formation of these assemblies is a hallmark of the coordination chemistry of copper(I) halides. researchgate.net

Investigation of Intermolecular Interactions and Crystal Packing (e.g., π-stacking, CH···π, I···HC interactions)

The way individual molecular units pack within a crystal lattice is determined by a network of intermolecular forces. While triethylphosphine lacks aromatic rings, precluding π-stacking interactions, other weak forces play a crucial role in the crystal packing of its copper iodide complexes.

Van der Waals Forces : These are the primary interactions governing the packing of the alkyl groups of the triethylphosphine ligands.

Hydrogen Bonding : Weak C-H···I hydrogen bonds can occur between the ethyl groups of the phosphine ligand and the iodide atoms of adjacent clusters. These interactions, though weak, can be numerous and collectively contribute significantly to the stability of the crystal lattice. The investigation of such interactions is often aided by techniques like Hirshfeld surface analysis.

Spectroscopic Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are vital for characterizing the structure and dynamics of these complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ³¹P NMR) for Solution Structure and Ligand Environments

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For copper;triethyl(iodo)phosphanium complexes, ¹H and ³¹P NMR are particularly informative.

³¹P NMR Spectroscopy : Phosphorus-31 NMR is a powerful tool for studying phosphine ligands and their coordination to metal centers. The coordination of triethylphosphine to the copper(I) center results in a change in the ³¹P chemical shift compared to the free ligand. Due to the quadrupolar nature of the copper isotopes (⁶³Cu and ⁶⁵Cu, both with I = 3/2), the ³¹P NMR signal of the coordinated phosphine is often broadened. The observation of a single, albeit broad, resonance in solution is often indicative of a fluxional process, where the cubane structure might be in equilibrium with other species or undergoing rapid ligand exchange.

¹H NMR Spectroscopy : Proton NMR confirms the presence of the triethylphosphine ligand. The signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons typically appear as complex multiplets due to both proton-proton (³JHH) and proton-phosphorus (²JPH and ³JPH) coupling. Upon coordination to copper, these signals may shift and change in multiplicity compared to the free ligand.

The table below summarizes the expected NMR spectroscopic data for complexes of this type.

| Spectroscopic Data | |

| Technique | Expected Observations |

| ³¹P NMR | A single, broad resonance shifted upon coordination compared to free PEt₃. The broadening is due to coupling with the quadrupolar copper nucleus. |

| ¹H NMR | Complex multiplets for the -CH₂- and -CH₃ groups of the triethylphosphine ligand, showing P-H coupling. Chemical shifts may vary upon coordination. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Coordination Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the coordination environment of the metal center in copper-phosphonium complexes. These two techniques are often complementary, as IR spectroscopy measures the absorption of light due to molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light. thermofisher.comnih.govsapub.org

In the context of copper;triethyl(iodo)phosphanium and its analogues, IR and Raman spectra provide key insights into the ligand's coordination to the copper(I) center. The coordination of the triethylphosphine ligand to the copper atom is expected to cause shifts in the vibrational frequencies of the P-C bonds and the C-H bonds of the ethyl groups compared to the free ligand.

3072, 2980, 2872 cm⁻¹ (C-H stretching)

1731 cm⁻¹ (C=O stretching from the ester group)

1480, 1431 cm⁻¹ (C-C stretching in the phenyl group)

1026 cm⁻¹ (P-C stretching) mdpi.com

The presence of the P-C stretching frequency is a direct indicator of the phosphine ligand, and its position can be sensitive to the coordination environment.

Interactive Data Table: Representative FTIR Frequencies for a Copper(I) Iodide Phosphine Complex mdpi.com

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

| C-H stretch | 3072, 2980, 2872 | Aliphatic and aromatic C-H bonds |

| C=O stretch | 1731 | Ester functional group |

| C-C stretch | 1480, 1431 | Phenyl ring |

| P-C stretch | 1026 | Phosphine ligand |

Raman spectroscopy is particularly useful for studying the low-frequency vibrations, including the Cu-I and Cu-P stretching modes, which are direct probes of the coordination sphere. These vibrations are often weak or absent in IR spectra. For instance, in copper(I) iodide based materials, Raman spectroscopy has been used to characterize the crystalline structure. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Composition Confirmation

Mass spectrometry is an indispensable technique for confirming the molecular weight and elemental composition of copper-phosphonium complexes. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of these coordination compounds, as it is a soft ionization technique that often allows for the detection of the intact molecular ion or key fragments. rsc.orgnih.gov

For copper;triethyl(iodo)phosphanium, ESI-MS would be expected to show a prominent peak corresponding to the [Cu(PEt₃)I + H]⁺ ion or other related species. The isotopic pattern of the peaks is also highly informative, as copper has two stable isotopes (⁶³Cu and ⁶⁵Cu) and iodine has one (¹²⁷I), leading to a characteristic distribution of peak intensities.

In studies of related copper(I) phosphine complexes, ESI-MS has been successfully used to identify the species present in solution. For example, in the ESI-MS(+) spectrum of a copper(I) complex with a bis(pyrazol-1-yl)acetate ligand and triphenylphosphine (B44618) (PPh₃), the major peak observed at m/z 559 corresponded to the [Cu(L)(PPh₃)]⁺ species, confirming the stability of the complex in solution. nih.gov Another study on copper nanoclusters stabilized by phosphine and other ligands utilized ESI-MS to determine the precise composition of the cluster, identifying a peak at m/z 5082.1 assigned to [Cu₁₉(SR)₁₂(PPh₃)₆H₆Br + Cu⁺]⁺. acs.org

Interactive Data Table: Exemplary ESI-MS Data for Copper(I) Phosphine Complexes

| Complex Fragment | Observed m/z | Reference |

| [Cu(LOiPr)(PPh₃)]⁺ | 559 | nih.gov |

| [Cu(LOiPr)(PTA)]⁺ | 454 | nih.gov |

| [Cu(L2OiPr)(PPh₃)]⁺ | 615 | nih.gov |

| [Cu₁₉(SR)₁₂(PPh₃)₆H₆Br + Cu⁺]⁺ | 5082.1 | acs.org |

It is important to note that the conditions of the ESI-MS experiment can sometimes lead to fragmentation or changes in the oxidation state of the metal, which must be considered when interpreting the spectra. nih.gov

Electrochemical Studies

The electrochemical properties of copper-phosphonium complexes are of significant interest as they provide insights into their redox behavior, which is crucial for applications in catalysis and materials science.

Cyclic Voltammetry (CV) for Redox Behavior of Copper-Phosphonium Systems

Cyclic voltammetry is a powerful electrochemical technique used to study the redox processes of a species in solution. In the case of copper;triethyl(iodo)phosphanium and related complexes, CV can reveal the oxidation and reduction potentials of the Cu(I)/Cu(II) couple and provide information about the stability of the different oxidation states.

The electrochemical behavior of copper(I) halide complexes is influenced by the nature of the halide and the other ligands present. A study on copper(I) halide complexes with N,N'-diphenylthiourea showed that the redox behavior is dependent on the halide. scienceasia.org While the chloride and bromide complexes did not show redox activity for the halide, the iodide complex exhibited oxidation peaks corresponding to the iodide. This suggests that the strength of the copper-halide bond plays a significant role in the electrochemical response. scienceasia.org

For a hypothetical cyclic voltammogram of copper;triethyl(iodo)phosphanium, one would expect to observe a quasi-reversible or irreversible oxidation wave corresponding to the Cu(I) to Cu(II) process. The potential of this peak would be influenced by the electron-donating ability of the triethylphosphine ligand and the nature of the solvent and supporting electrolyte. The voltammogram might also show features related to the oxidation of the iodide ligand.

Interactive Data Table: Conceptual Cyclic Voltammetry Data for a Copper(I) Iodide Complex

| Process | Potential (V vs. reference) | Characteristics |

| Cu(I) → Cu(II) + e⁻ | Epa (anodic peak potential) | Anodic peak, may be quasi-reversible or irreversible |

| Cu(II) + e⁻ → Cu(I) | Epc (cathodic peak potential) | Cathodic peak, may be present if the Cu(II) species is stable |

| 2I⁻ → I₂ + 2e⁻ | > Epa of Cu(I) | Anodic peak corresponding to iodide oxidation |

The stability of the formed Cu(II) species will determine the reversibility of the redox couple. In many cases, the oxidation of Cu(I) phosphine complexes is followed by chemical reactions, leading to an irreversible wave in the cyclic voltammogram.

Theoretical and Computational Studies on Copper Complexes with Triethyl Iodo Phosphanium Moieties

Molecular Simulations

No specific Molecular Dynamics (MD) simulations or other computational approaches detailing the dynamic behavior or ligand-metal interactions of copper complexes with triethyl(iodo)phosphanium in solution or the solid state have been found in the surveyed literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or Solid State

Information not available.

Computational Approaches to Understand Ligand-Metal Interactions

Information not available.

Due to the absence of specific research data for "Copper;triethyl(iodo)phosphanium," no data tables or detailed research findings can be generated for this specific compound.

Reactivity and Mechanistic Investigations of Copper Complexes with Triethyl Iodo Phosphanium Moieties

Ligand Reactivity and Transformations within the Coordination Sphere

The stability of copper(I) iodide phosphine (B1218219) complexes is highly dependent on the nature of the ligands and the surrounding conditions. While some complexes exhibit notable stability, others are prone to decomposition. For instance, copper(I) iodide complexes containing certain aminophosphine (B1255530) ligands and 2,9-dimethyl-1,10-phenanthroline have been reported to be stable in air and water. dntb.gov.ua Similarly, specific complexes with phosphine derivatives of the antibiotic sparfloxacin (B39565) and diimine co-ligands have demonstrated stability in solution in the presence of water and oxygen for several days. nih.gov Tetranuclear copper(I) iodide clusters with a cubane-like {Cu₄I₄} core and functionalized phosphine ligands have also been found to be photo- and thermally-stable. mdpi.com

However, not all such complexes are robust. The stability of copper(I) iodide complexes with tris(aminomethyl)phosphines and diimine ligands varies, with those containing 1,10-phenanthroline (B135089) being more stable than their 2,2'-bipyridyl counterparts, although they still undergo decomposition over time in the presence of air and water. nih.gov In some instances, phosphine dissociation can occur, leading to the formation of binuclear species. nih.gov Furthermore, certain copper(I) complexes with P^N or P^N^P ligands are unstable in solution, resulting in the precipitation of copper(I) iodide. rsc.org The stability of copper(I) salts like copper(I) iodide is also a practical concern in their use as reagents, with freshness often being crucial for reactivity, suggesting gradual decomposition or oxidation over time, especially in the presence of moisture. reddit.com

Table 1: Stability of Various Copper(I) Iodide Phosphine Complexes

| Complex Type | Ligands | Reported Stability | Reference |

|---|---|---|---|

| Monomeric | Aminophosphine, 2,9-dimethyl-1,10-phenanthroline | Air- and water-stable | dntb.gov.ua |

| Monomeric | PPh₂(CH₂-Sf), dmp or bq | Stable in solution with H₂O/O₂ for days | nih.gov |

| Tetranuclear Cluster | Functionalized monophosphine | Photo- and thermally-stable | mdpi.com |

| Monomeric | Tris(aminomethyl)phosphine, 1,10-phenanthroline | More stable than bpy analogue, but decomposes over time in air/water | nih.gov |

| Monomeric | P^N or P^N^P ligand | Unstable in solution, CuI precipitates | rsc.org |

The interaction between copper ions and phosphine ligands can lead to redox reactions involving the phosphine itself. While stable coordination complexes are common, the oxidation of the phosphine ligand is a known reaction pathway. The reaction between copper(II) halides and tertiary phosphines, such as triethylphosphine (B1216732), typically results in the reduction of copper(II) to copper(I). oregonstate.edu This process implies a concurrent oxidation of the phosphine. The mechanism is thought to involve the initial formation of a transient copper(II)-phosphine complex, which then undergoes an internal oxidation-reduction reaction. oregonstate.edu This leads to the formation of copper(I) complexes and oxidized phosphine species. While direct evidence for the formation of triethyl(iodo)phosphonium from the reaction of triethylphosphine with a copper(I)-iodide species is not explicitly detailed in the provided context, the general reactivity pattern of copper and phosphines suggests this as a plausible transformation, particularly under oxidative conditions.

Redox Chemistry of Copper-Phosphorus-Iodine Systems

The rich redox chemistry of copper is central to the function and stability of its complexes. The accessibility of both Cu(I) and Cu(II) oxidation states allows for a diverse range of chemical transformations.

The equilibrium between copper(I) and copper(II) is a critical factor governing the stability and reactivity of copper-phosphine-iodine systems. In aqueous solutions, copper(I) can disproportionate into copper(II) and metallic copper. However, the presence of certain ligands and anions can stabilize the copper(I) state. Iodide ions, in particular, can react with copper(II) ions to produce a precipitate of copper(I) iodide and elemental iodine, thereby favoring the Cu(I) state. youtube.com

The stability of a copper(I) complex is intrinsically linked to the stability of its corresponding copper(II) counterpart. The luminescence of some copper(I) complexes is sensitive to the rigidity of the environment, a phenomenon attributed to the change in geometry from tetrahedral in the Cu(I) ground state to a more square-planar arrangement in the Cu(II)-like excited state. rsc.org This geometric reorganization upon oxidation highlights the influence of the Cu(I)/Cu(II) interconversion on the photophysical properties and, by extension, the stability of the excited state. The redox potential of the Cu(I)/Cu(II) couple is a key parameter that can be tuned by the ligand environment, which in turn dictates the complex's reactivity towards oxidative or reductive processes.

Interaction with Other Substrates

Copper(I) phosphine iodide complexes are valuable reagents and catalysts in organic synthesis, facilitating a variety of transformations through their interactions with electrophilic and nucleophilic substrates.

Copper(I) complexes, often in conjunction with phosphine ligands, are known to react with a range of organic electrophiles, most notably aryl and vinyl halides. These reactions often proceed via an oxidative addition of the electrophile to the copper(I) center, a key step in many cross-coupling reactions. While the direct reaction of a stable "Copper;triethyl(iodo)phosphanium" complex is not explicitly described, analogous systems show this reactivity. For instance, organocuprate reagents, which can be formed from copper(I) iodide and organolithium or Grignard reagents, react with a variety of organic halides. tib.eu

More complex catalytic systems involving copper, phosphine ligands, and a base are employed in coupling reactions between nitrogen nucleophiles and alkyl halide electrophiles. nih.gov In one such photoinduced, copper-catalyzed N-alkylation, a chiral monodentate phosphine ligand is used to couple a carbazole (B46965) nucleophile with a racemic tertiary alkyl chloride electrophile. nih.gov Mechanistic studies suggest the involvement of a copper(II) metalloradical and an organic radical, which combine to form the C-N bond. nih.gov This highlights a pathway where the copper-phosphine complex mediates the reaction between a nucleophile and an electrophile through a radical mechanism.

Palladium-catalyzed reactions also often utilize copper(I) iodide as a co-catalyst, for example, in the carbonylation of 1,3-enynes with fluoroalkyl iodides, where a phosphine ligand is also present. acs.org This underscores the role of copper-iodide-phosphine systems in facilitating reactions involving organic electrophiles.

Table 2: Examples of Reactions Involving Copper-Phosphine Systems with Electrophiles and Nucleophiles

| Reaction Type | Copper System | Nucleophile | Electrophile | Key Features | Reference |

|---|---|---|---|---|---|

| N-Alkylation | CuCl / Chiral Monodentate Phosphine | Carbazole | Racemic Tertiary Alkyl Chloride | Photoinduced, enantioconvergent, radical mechanism | nih.gov |

| Carbonylation | Pd(cod)Cl₂ / Xantphos / CuOAc | H₂O | Iodotrifluoromethane | Tandem difunctional carbonylation of a 1,3-enyne | acs.org |

| General Coupling | Organocuprates (from CuI) | Alkyl/Aryl group from organometallic reagent | Alkyl/Vinyl Halides | Mediated by copper | tib.eu |

Catalytic Applications of Copper Complexes Incorporating Triethyl Iodo Phosphanium Moieties

Carbon-Carbon Bond Formation Reactions

Copper-catalyzed cross-coupling reactions represent a powerful tool for the construction of carbon-carbon bonds, a process of immense importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.gov The combination of copper(I) iodide and phosphine (B1218219) ligands, such as triethylphosphine (B1216732), creates a highly effective catalytic system for these transformations.

Cross-Coupling Reactions (e.g., Arylation, Vinylation)

Copper(I) iodide, in conjunction with phosphine ligands, has been effectively employed in the arylation and vinylation of various organic substrates. While palladium has historically dominated this field, copper catalysis offers a more cost-effective and environmentally benign alternative. rsc.org

Vinylation Reactions: The synthesis of vinylarenes and other vinylated compounds can also be achieved through copper-catalyzed cross-coupling reactions. These reactions typically involve the coupling of a vinyl halide or a vinyl organometallic reagent with an aryl halide. rsc.orgresearchgate.net Copper(I) oxide has been used as a catalyst for the ligand-free cross-coupling of alkynes with vinyl halides, demonstrating the intrinsic capability of copper to facilitate such transformations. rsc.org The addition of phosphine ligands like triethylphosphine can be expected to enhance the scope and efficiency of these reactions.

Table 1: Examples of Copper-Catalyzed C-C Cross-Coupling Reactions

| Substrate 1 | Substrate 2 | Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Diethyl Malonate | Iodobenzene | CuI / 2-phenylphenol | Dioxane | Cs2CO3 | 110 | 85 | chalmers.se |

| Phenylacetylene | Iodobenzene | Cu2O | DMF | Cs2CO3 | 135 | 94 | rsc.org |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)2 / PPh3 | Toluene (B28343) | K2CO3 | 70 | 98 | mdpi.com |

Mechanistic Aspects of Copper-Catalyzed C-C Coupling with Phosphine/Phosphonium (B103445) Ligands

Phosphine ligands play a critical role in the catalytic cycle. They stabilize the copper center, influence its electronic properties, and affect the rates of the elementary steps. rsc.org Electron-rich trialkylphosphines, such as triethylphosphine, can increase the electron density on the copper atom, which is believed to facilitate the oxidative addition of the aryl or vinyl halide to the Cu(I) center. rsc.org The steric bulk of the phosphine ligand is also important, as it can promote the reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst. rsc.org

In some cases, especially with highly reactive substrates, a ligand-free copper catalyst can be effective. rsc.org However, for more challenging transformations, the presence of a phosphine ligand is often essential to achieve high yields and selectivity. The formation of a copper-phosphonium species can be a key intermediate in these catalytic cycles.

Carbon-Heteroatom Bond Formation Reactions

The formation of bonds between carbon and heteroatoms such as nitrogen, phosphorus, and sulfur is of paramount importance in organic synthesis, particularly in the pharmaceutical and materials science industries. Copper complexes with phosphine ligands have emerged as powerful catalysts for these transformations.

N-Arylation of Amines and Amino Acids

The copper-catalyzed N-arylation of amines and related compounds, often referred to as the Ullmann condensation, is a classic and highly valuable reaction. mdpi.com The use of copper(I) iodide in combination with various ligands has significantly improved the mildness and scope of this transformation. researchgate.net

N-Arylation of Amines: Catalyst systems based on copper(I) iodide and diamine ligands have been shown to be extremely general and efficient for the N-arylation of a wide variety of amines and nitrogen heterocycles. researchgate.net These reactions can often be carried out under relatively mild conditions and tolerate a broad range of functional groups. nih.govresearchgate.net While diamines are common ligands, phosphine-based ligands have also been explored. An oxime-phosphine oxide ligand has been successfully used in the copper-catalyzed N-arylation of alkylamines and N-H heterocycles with aryl iodides. researchgate.net

N-Arylation of Amino Acids: The N-arylation of amino acids is a challenging transformation due to the presence of multiple coordination sites and the potential for racemization. However, copper-catalyzed methods have been developed to address these challenges. rsc.orgrsc.org A mild and efficient method for the N-arylation of zwitterionic amino acids and peptides has been reported using CuI as a catalyst in combination with a β-diketone ligand. rsc.org These reactions can be performed at room temperature with aryl iodides, or at slightly elevated temperatures with aryl bromides. rsc.org The use of a copper catalyst in an aqueous medium has also been demonstrated for the N-arylation of amino acids, highlighting the potential for developing environmentally benign protocols. rsc.orgresearchgate.netsci-hub.se

Table 2: Examples of Copper-Catalyzed N-Arylation of Amines and Amino Acids

| Amine/Amino Acid | Aryl Halide | Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pyrrolidinone | p-Chlorotoluene | CuI / trans-1,2-cyclohexanediamine | Dioxane | K3PO4 | 130 | 95 | acs.org |

| Imidazole | 4-Iodotoluene | CuI / Chxn-Py-Al | Toluene | K3PO4 | 82 | 95 | nih.gov |

| L-Valine | 3-Bromotoluene | CuI / 2-isobutyrylcyclohexanone | Water | K3PO4 | 90 (MW) | 85 | researchgate.net |

| L-Tryptophan | Bromobenzene | CuI / 2-isobutyrylcyclohexanone | Water | K3PO4 | 90 (MW) | 88 | researchgate.net |

Formation of Carbon-Phosphorus Bonds

The construction of carbon-phosphorus (C-P) bonds is essential for the synthesis of a wide variety of organophosphorus compounds, which have applications as ligands in catalysis, as flame retardants, and in medicinal chemistry. researchgate.netrsc.org While palladium catalysis has been extensively studied for this purpose, copper-catalyzed methods offer a valuable alternative. nih.gov

Copper(I) iodide, in the presence of a diamine ligand, has been shown to be a general and highly efficient catalyst for the coupling of aryl and vinyl halides with secondary phosphines and phosphites. kaust.edu.sa These reactions proceed under relatively mild conditions and tolerate a variety of sterically hindered and functionalized substrates. kaust.edu.sa More recently, a copper-catalyzed cross-coupling of alkyl and phosphorus-centered radicals has been developed for the formation of C(sp³)-P bonds, further expanding the scope of copper catalysis in this area. nih.gov The use of acylphosphines as a phosphorus source in copper-catalyzed C(sp²)-P bond formation has also been reported. sci-hub.se

Table 3: Examples of Copper-Catalyzed C-P Bond Formation

| Phosphorus Source | Aryl/Vinyl Halide | Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Diphenylphosphine | 4-Bromotoluene | CuI / N,N'-dimethylethylenediamine | Toluene | Cs2CO3 | 100 | 95 | kaust.edu.sa |

| Dibutyl phosphite | Iodobenzene | CuI / N,N'-dimethylethylenediamine | Toluene | Cs2CO3 | 100 | 92 | kaust.edu.sa |

| Diphenylphosphine oxide | Cyclohexanecarboxylic acid | Cu(acac)2 / TMEDA | DMF | - | 40 | 84 | nih.gov |

Thioetherification of Aryl Halides

Aryl thioethers are important structural motifs in many biologically active molecules and functional materials. The metal-catalyzed coupling of thiols with aryl halides is a primary method for their synthesis. While palladium-based catalysts are widely used, there is growing interest in the development of more economical copper-catalyzed systems. rsc.org

The copper-catalyzed thioetherification of aryl halides generally follows a mechanism involving oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the thiol and subsequent reductive elimination to form the aryl thioether. rsc.org Copper(I) oxide has been demonstrated as a highly reactive catalyst for the coupling of thiols with aryl iodides, tolerating a variety of functional groups. While specific data for triethyl(iodo)phosphanium in this context is limited, the general reactivity of copper-phosphine systems suggests their potential applicability. The use of thioacetates as a thiol surrogate in palladium-catalyzed cross-coupling reactions has also been reported, offering a more user-friendly alternative to volatile and odorous thiols. nih.gov Similar strategies could potentially be adapted for copper-catalyzed systems.

Table 4: Examples of Metal-Catalyzed Thioetherification of Aryl Halides

| Thiol Source | Aryl Halide | Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Thiophenol | 4-Iodotoluene | Cu2O | Toluene | KOH | 120 | 95 | |

| Potassium thioacetate | 4-Bromoacetophenone | tBuBrettPhos Pd G3 | t-Amyl alcohol | K2CO3 | 80 | 95 | nih.gov |

| 1-Dodecanethiol | 1-Iodo-4-nitrobenzene | Cu2O | Toluene | KOH | 120 | 92 |

Investigation of Catalytic Cycles and Active Species

The catalytic activity of copper(I) complexes is intrinsically linked to the dynamic interplay between the metal center, its ligands, and the reaction substrates. The catalytic cycle typically involves changes in the oxidation state of copper and the coordination environment around it.

The term "phosphonium" in the specified compound name suggests a positively charged phosphorus center. In the context of a copper catalyst, this could imply an ionic structure, possibly where a triethylphosphine ligand has been alkylated or otherwise modified to carry a positive charge, with the copper complex existing as an anionic counterion. However, it is more common to find neutral copper(I) iodide complexes with neutral phosphine ligands like triethylphosphine.

In these more common copper(I)-phosphine complexes, the phosphine ligand plays a crucial role in stabilizing the copper(I) center. Phosphines are soft σ-donating ligands that form stable complexes with the soft copper(I) ion. The steric bulk and electronic properties of the phosphine ligand significantly influence the catalyst's stability and reactivity.

Stability: The coordination of triethylphosphine to the copper(I) center can prevent the disproportionation of Cu(I) to Cu(0) and Cu(II), thereby maintaining the catalytically active species in the reaction mixture. The formation of well-defined copper-phosphine complexes can also prevent the precipitation of insoluble copper salts. In some cases, bridging halide ligands can lead to the formation of dimeric or polymeric copper species, which may have different catalytic activities or be catalytically inactive. The presence of a chelating phosphine ligand can prevent the formation of such inactive dimeric species. researchgate.net

Reactivity: The electron-donating nature of triethylphosphine increases the electron density on the copper center, which can enhance its reactivity in processes like oxidative addition, a key step in many cross-coupling reactions. The steric bulk of the phosphine ligand can also influence the coordination of substrates and the rate of subsequent reaction steps.

While direct evidence for a "phosphonium" moiety's role is absent, if such a charged ligand were present, it would significantly alter the electronic environment of the copper center and the solubility of the complex, thereby impacting its catalytic profile.

The catalytic performance of copper-phosphine complexes is highly dependent on the reaction conditions. The choice of solvent, temperature, and the presence of bases can dramatically affect the reaction rate, selectivity, and catalyst stability.

Solvent Effects: The solvent can influence the solubility of the catalyst and the reactants, as well as the stability of intermediates in the catalytic cycle. The coordinating ability of the solvent is a particularly important factor. mdpi.com

In non-polar or weakly coordinating solvents like toluene or THF, the ligand-copper interaction is strong.

In more polar and coordinating solvents like DMF or acetonitrile (B52724), the solvent molecules can compete with the phosphine ligand for coordination to the copper center, potentially leading to different active species and reaction pathways. mdpi.com For instance, in ATRP reactions, the solvent has a significant effect on the redox properties and structure of the copper catalyst in solution. mdpi.com The choice of solvent can also impact the aggregation state of copper(I) iodide complexes, leading to the formation of different cluster structures (e.g., [Cu₂I₂] or [Cu₄I₄] cores), which can exhibit distinct luminescent and potentially catalytic properties. researchgate.net

Temperature Effects: The reaction temperature has a profound impact on the rate of catalytic reactions. Generally, higher temperatures lead to faster reaction rates. However, high temperatures can also lead to catalyst decomposition or the formation of unwanted side products. For example, in the synthesis of cubane-like copper-iodide clusters with phosphine ligands, reactions are often heated to facilitate complex formation. mdpi.com Conversely, some catalytic processes are designed to run at milder temperatures to improve selectivity.

Influence of Bases: Bases are often crucial components in copper-catalyzed reactions, particularly in cross-coupling reactions. The base can act as a nucleophile activator, a proton scavenger, or facilitate the regeneration of the active catalyst.

In coupling reactions involving H-phosphonates, a base like triethylamine (B128534) is essential for the reaction to proceed. organic-chemistry.org

In the palladium-catalyzed, copper-cocatalyzed Sonogashira coupling, the base is believed to aid in the formation of a copper acetylide, which is a key intermediate. researchgate.net

The choice and strength of the base can significantly influence the reaction outcome. In some palladium-catalyzed reactions with copper co-catalysts, the presence and nature of a base like K₂CO₃ can affect product yields. acs.org

The following table summarizes the influence of various reaction parameters on a representative copper-catalyzed reaction, drawing parallels to what might be expected for a "Copper;triethyl(iodo)phosphanium" system.

| Parameter | Influence on Catalysis | Example | Citation |

| Solvent | Affects catalyst solubility, stability of intermediates, and coordination environment of the copper center. Can influence the aggregation state of CuI complexes. | In ATRP, the solvent affects the redox properties and structure of the copper catalyst. Different solvents can lead to the formation of different CuI cluster structures. | mdpi.comresearchgate.net |

| Temperature | Generally increases reaction rate, but can also lead to catalyst decomposition or side reactions. | Synthesis of copper-iodide phosphine clusters often requires elevated temperatures (e.g., 110 °C in toluene). | mdpi.com |

| Base | Can act as a nucleophile activator, proton scavenger, and facilitate catalyst regeneration. | Triethylamine is a crucial component in the copper-catalyzed coupling of H-phosphonates and benzenethiols. | organic-chemistry.org |

Advanced Applications and Future Research Directions of Copper Complexes with Triethyl Iodo Phosphanium Components

Luminescent Materials Development

Copper(I) iodide clusters, particularly those stabilized by phosphine (B1218219) ligands like triethylphosphine (B1216732), are a cornerstone in the development of next-generation luminescent materials. Their emission characteristics are highly tunable and sensitive to their molecular and solid-state structure, leading to phenomena such as coordination-induced emission enhancement and thermally activated delayed fluorescence.

Coordination-Induced Emission Enhancement (CIEE) Phenomena

A remarkable characteristic of many copper(I) iodide phosphine complexes is that they are often non-emissive in dilute solutions but become highly luminescent in the solid state or in aggregated forms. mdpi.com This phenomenon, known as aggregation-induced emission (AIE) or, more specifically, crystallization-induced emission enhancement (CIEE), arises from the formation of polynuclear clusters, such as the common cubane-like {Cu₄I₄} core. mdpi.comrsc.org

In solution, individual complex molecules can undergo dynamic processes and non-radiative decay, quenching luminescence. However, upon aggregation or crystallization, the ligands and metal centers are locked into a rigid structure. rsc.orgbohrium.com This rigidity, along with the formation of specific electronic states within the cluster, suppresses non-radiative pathways and opens up efficient radiative decay channels, leading to strong light emission. mdpi.combohrium.com The intermolecular interactions between adjacent ligands, such as π–π stacking in complexes with aromatic phosphines, further consolidate the structure and enhance the CIEE effect. rsc.org

Thermally Activated Delayed Fluorescence (TADF) and Photoluminescence Quantum Yields (PLQY)

Copper(I) complexes are prominent candidates for enabling Thermally Activated Delayed Fluorescence (TADF). nih.govresearchgate.netrsc.org This process allows for the harvesting of both singlet and triplet excitons, which is crucial for high-efficiency lighting applications like Organic Light-Emitting Diodes (OLEDs). The mechanism relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. This small gap permits the efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state through thermal energy, followed by a spin-allowed, bright fluorescence. nih.govresearchgate.net

The emission from copper(I) iodide phosphine clusters often originates from a mixture of excited states, including cluster-centered (CC) transitions and charge-transfer states like metal-to-ligand (MLCT) or halide-to-ligand (XLCT). researchgate.netnih.gov The interplay between these states is critical for achieving TADF. Many copper(I) iodide clusters with phosphine ligands exhibit impressive photoluminescence quantum yields (PLQY), a measure of their emission efficiency. For instance, certain cubane-type clusters with functionalized phosphine ligands have demonstrated PLQY values as high as 84% in powder form at room temperature. mdpi.com Some dinuclear copper iodide complexes have been reported with PLQYs up to 95%. researchgate.net

Photophysical Properties of Representative Copper(I) Iodide Phosphine Complexes

| Complex | Emission Max (λem) [nm] | PLQY (%) | Excited State Lifetime (τ) [μs] | Reference |

|---|---|---|---|---|

| [Cu₄I₄(PPh₂Et)₄] (glass) | ~600 | - | - | researchgate.net |

| [Cu₄I₄(PPh₃)₄] | - | 60 | - | researchgate.net |

| [Cu₄I₄L₄] (L=ester-functionalized phosphine) | 569 | 84 | 5.89 | mdpi.com |

| [Cu₆I₆(ppda)₂] (powder) | 535 | 36 | 4.4 | rsc.org |

| Dinuclear [Cu₂X₂(Pic₃PO)₂] | 485-545 | up to 54 | 4.3-9 | nih.gov |

Design Principles for Modulating Emission Properties (e.g., Ligand Structure, Nuclearity, Cluster Type)

Ligand Structure: Even minor modifications to the phosphine ligand can have profound effects on the solid-state emission. mdpi.com The steric bulk and electronic properties of the ligand influence the geometry of the copper center, the Cu-Cu distances (cuprophilic interactions), and the packing in the crystal lattice. nih.govacs.org For example, bulky phosphine ligands can enforce specific coordination geometries that prevent non-radiative decay. nih.gov Introducing functional groups or different aromatic systems on the phosphine can alter the energy of the MLCT or XLCT states, thereby tuning the emission color. nih.govrsc.org

Nuclearity and Cluster Type: Copper(I) iodide and phosphine ligands can assemble into a variety of structures, from mononuclear complexes to dinuclear {Cu₂I₂} units, and tetranuclear {Cu₄I₄} or hexanuclear {Cu₆I₆} clusters. mdpi.comrsc.orgnih.govresearchgate.net The geometry of this inorganic core—such as the "cubane" versus the "open-chair" isomer for {Cu₄I₄}—dramatically affects the photophysical properties. rsc.orgnih.govacs.org The cubane (B1203433) structure is often associated with strong luminescence, while the open isomer can be nearly non-emissive at room temperature. nih.gov These structural variations alter the extent of Cu-Cu interactions and the nature of the frontier molecular orbitals, providing a powerful tool for modulating emission. nih.govacs.org

Functional Materials Beyond Luminescence

The sensitivity of the structure and properties of copper(I) iodide phosphine complexes to external stimuli makes them promising for applications beyond lighting, particularly in the realm of smart materials and sensors.

Potential in Overheating Sensors and Smart Material Systems

The thermochromic luminescence of many copper(I) iodide clusters—a change in emission color with temperature—forms the basis for their use as visual temperature sensors. researchgate.netnih.govacs.org More advanced applications involve irreversible structural changes that provide a clear signal of overheating.

A notable example is a copper(I) iodide coordination polymer supported by a diethylpyridylphosphine ligand. nih.gov This material exhibits a green emission (at 505 nm) in its stable polymeric form. Upon heating to 138.5 °C, the polymer undergoes an irreversible transformation into a monomeric complex. This new phase shows a distinct red emission (at 725 nm). nih.govresearchgate.net The dramatic and irreversible shift in emission color serves as a clear, permanent indicator that the temperature threshold has been exceeded. Such materials could be integrated into systems where monitoring for overheating is critical, such as engines, solar heat systems, or industrial processes, providing a simple and effective safety mechanism. nih.gov

Computational Design and High-Throughput Screening

Modern materials discovery is increasingly driven by computational methods, which accelerate the design and identification of new functional materials.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are indispensable tools for understanding the electronic structure and photophysical properties of copper(I) iodide phosphine complexes. nih.govrsc.orgdntb.gov.ua These calculations allow researchers to predict how changes in ligand structure or cluster geometry will affect the orbitals involved in electronic transitions (HOMO-LUMO), the energies of excited states, and the resulting emission wavelengths. nih.govacs.org This theoretical insight provides a rational basis for designing new complexes with targeted luminescent properties, such as specific colors or enhanced TADF characteristics. nih.gov

Complementing computational design is the strategy of high-throughput screening. This approach involves the rapid synthesis and characterization of large libraries of related compounds to identify "hits" with desired properties. While not yet widely reported for this specific class of compounds, the modular nature of copper(I) iodide phosphine clusters, where the phosphine ligand can be easily varied, makes them ideal candidates for such screening approaches to accelerate the discovery of new, high-performance luminescent materials and sensors.

Table of Compounds

Application of Machine Learning in Materials Design for Copper-Iodide Clusters

The design of novel materials, such as efficient and stable copper(I)-iodide cluster scintillators for X-ray imaging, is a complex task due to the expansive design possibilities combining inorganic cores and organic ligands. researchgate.net Traditional experimental approaches are often too slow to explore this vast landscape comprehensively. Machine learning (ML) offers a powerful alternative to accelerate this process. researchgate.netresearchgate.net

Recent studies have demonstrated the successful application of ML in discovering high-performance copper(I)-iodide cluster scintillators. researchgate.net In one such study, a machine learning-guided approach was developed through a three-stage process: dataset construction, model training, and subsequent prediction and validation. researchgate.net A dataset comprising 61 copper(I)-iodide cluster crystal structures was initially curated from the Cambridge Crystallographic Data Centre (CCDC) database. researchgate.net For each entry, key features were extracted, including ligand configurations, effective atomic number (Zeff), crystal parameters, bandgap (Eg), photoluminescent quantum yield (PLQY), and luminance. researchgate.net

Table 1: Machine Learning Models for Copper-Iodide Scintillator Discovery

| Model Aspect | Description | Findings/Outcome | Citation |

|---|---|---|---|

| Dataset | 61 Cu(I)-I cluster crystal structures from CCDC database. | Features included ligand configuration, Zeff, crystal parameters, Eg, PLQY, and luminance. | researchgate.net |

| Target Property | Light Output | Selected as the key performance metric for scintillators. | researchgate.net |

| ML Approach | Stacked ensemble models with feature fusion. | Combining models improved generalization and predictive accuracy. | researchgate.net, researchgate.net |

| Performance Metric | Coefficient of Determination (R²) | An impressive R² of 0.88 was achieved. | researchgate.net, researchgate.net |

| Validation | Experimental Synthesis and Testing | Led to the discovery of a scintillator with radioluminescence 56 times stronger than a standard material (PbWO₄). | researchgate.net |

Predictive Modeling for Structure-Property Relationships

Understanding the quantitative structure-property relationships (QSPR) is a foundational element of materials science, enabling the prediction of a material's properties based on its chemical structure. nih.govnih.gov For complex systems like copper-iodide clusters, where subtle changes in ligands can dramatically alter photophysical or electronic properties, QSPR modeling is an invaluable tool. nih.govmdpi.com These models are built by establishing a mathematical correlation between calculated molecular descriptors and experimentally determined properties.

The general workflow for creating a QSPR model involves several key steps:

Data Collection: A dataset of compounds with known structures and measured properties is assembled. For copper-iodide clusters, this would include the specific phosphonium (B103445) ligands, the geometry of the Cu-I core, and measured properties like emission wavelength, quantum yield, or thermal stability. mdpi.com

Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), quantum-chemical descriptors (e.g., HOMO/LUMO energies), and geometrical descriptors. nih.gov

Model Building: Statistical or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest. nih.govarxiv.org This can range from multiple linear regression to more complex methods like neural networks. arxiv.orgnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted to the training data. nih.gov

For copper-iodide clusters with triethyl(iodo)phosphanium components, predictive modeling could be used to screen virtual libraries of related phosphonium cations to identify candidates that are most likely to yield desired luminescent or electronic properties. For instance, a model could be trained to predict the emission color or quantum efficiency based on descriptors of the phosphonium cation. This approach can prioritize synthetic efforts, focusing on the most promising candidates and thereby accelerating the development of new functional materials. scielo.org.za

Table 2: Components of a Predictive QSPR Model for Copper-Iodide Clusters

| Component | Role in the Model | Example for Copper-Iodide-Phosphonium System |

|---|---|---|

| Molecular Structure | The input for the model. | The chemical structure of various copper-iodide clusters with different phosphonium cations. |

| Descriptors | Numerical representations of the structure. | Steric parameters of the phosphonium cation, electronic properties (e.g., charge distribution), size of the Cu-I core. |

| Algorithm | The engine that finds the structure-property correlation. | Multiple Linear Regression, Partial Least Squares, Random Forest, Neural Networks. arxiv.org, nih.gov |

| Predicted Property | The output of the model. | Photoluminescence Quantum Yield (PLQY), Maximum Emission Wavelength, Thermal Stability, Electronic Conductivity. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Copper;triethyl(iodo)phosphanium, and how is its purity validated?

- Methodological Answer : Synthesis typically involves reacting triethyl(iodo)phosphonium iodide with copper salts under inert atmospheres (e.g., nitrogen). Key steps include stoichiometric control of reactants (e.g., Cu(NO₃)₂·3H₂O) and purification via recrystallization . Characterization employs spectroscopic methods:

- FT-IR/Raman : Confirm ligand coordination and absence of unreacted precursors .

- X-ray crystallography : Resolve crystal structure and bond lengths .

- TGA/DSC : Assess thermal stability and decomposition thresholds .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of Copper;triethyl(iodo)phosphanium?

- Methodological Answer :

- NMR (³¹P, ¹H) : Identify phosphorus environment and ligand proton shifts .

- UV-Vis spectroscopy : Detect d-d transitions in copper centers .

- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns .

- Elemental analysis : Ensure stoichiometric ratios of Cu, P, and I .

Q. How should researchers handle Copper;triethyl(iodo)phosphanium to mitigate reactivity risks?

- Methodological Answer :

- Storage : Use airtight containers under nitrogen at ≤4°C to prevent hydrolysis/oxidation .

- Handling : Employ glove boxes for air-sensitive steps; ground equipment to avoid static ignition .

- Safety protocols : Monitor for iodide release (via GC-MS) during decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the role of Copper;triethyl(iodo)phosphanium in cross-coupling reactions?

- Methodological Answer :

- Experimental design : Use isotopic labeling (e.g., ¹³C/²H) to track ligand transfer pathways .

- Kinetic studies : Compare reaction rates under varying temperatures and solvents (e.g., DMF vs. THF) to identify rate-determining steps .

- Byproduct analysis : Employ HPLC-MS to detect intermediates like triethyl(methyl)phosphanium iodide .

Q. How can computational methods resolve contradictions in reported stability data for Copper;triethyl(iodo)phosphanium?

- Methodological Answer :

- DFT calculations : Model ligand dissociation energies to predict thermal/chemical stability .

- Solvent effect simulations : Compare polarizable continuum models (PCM) with experimental solubility data .

- Error analysis : Replicate conflicting studies under controlled conditions (e.g., humidity, oxygen levels) .

Q. What strategies address discrepancies in catalytic performance between Copper;triethyl(iodo)phosphanium and analogous copper-phosphorus complexes?

- Methodological Answer :

- Comparative studies : Benchmark turnover numbers (TON) and selectivity in standardized reactions (e.g., C-N coupling) .

- Surface analysis : Use XPS to examine copper oxidation states post-catalysis .

- Ligand electronic profiling : Calculate Hammett parameters for substituent effects on reactivity .

Q. How can researchers design experiments to probe ligand exchange dynamics in Copper;triethyl(iodo)phosphanium?

- Methodological Answer :

- Variable-temperature NMR : Monitor exchange processes between free and bound ligands .

- Competitive binding assays : Introduce alternative ligands (e.g., pyridine derivatives) and quantify displacement via UV-Vis .

- Theoretical frameworks : Apply PICO to define Population (complex), Intervention (ligand type), Comparison (exchange rates), and Outcome (stability) .

Methodological Frameworks

Q. What frameworks ensure rigor in formulating research questions for Copper;triethyl(iodo)phosphanium studies?

- Answer :

- PICO : Define Population (compound properties), Intervention (synthetic/analytical methods), Comparison (alternative compounds), and Outcome (performance metrics) .

- FINER : Evaluate questions for Feasibility (resource access), Novelty (gap addressing), and Relevance (broader applications) .

Tables for Quick Reference

| Property | Analytical Method | Key References |

|---|---|---|

| Thermal Stability | TGA/DSC | |

| Crystal Structure | X-ray Crystallography | |

| Ligand Exchange Kinetics | Variable-Temperature NMR | |

| Catalytic Performance | Turnover Number (TON) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.